1-苯基-4-((4-(邻甲苯氧基)苯基)磺酰)哌嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

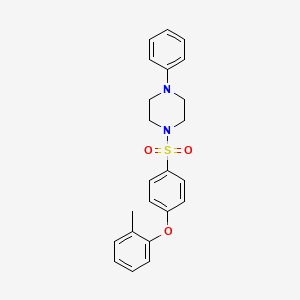

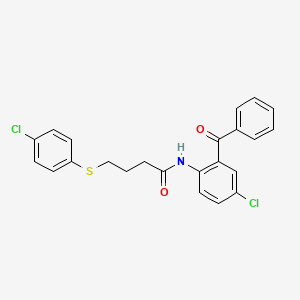

The compound “1-Phenyl-4-((4-(o-tolyloxy)phenyl)sulfonyl)piperazine” is a piperazine derivative. Piperazines are a broad class of chemical compounds, many with important pharmacological properties, which contain a core piperazine functional group .

Synthesis Analysis

The synthesis of piperazine derivatives often involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of this compound would include a piperazine ring, which is a six-membered ring with two nitrogen atoms at opposite positions in the ring. Attached to this ring is a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) and a sulfonyl group attached to another phenyl group which is further connected to an o-tolyloxy group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the sulfonyl group could potentially affect the compound’s solubility and reactivity .科学研究应用

代谢途径与酶促相互作用研究表明,与1-苯基-4-((4-(邻甲苯氧基)苯基)磺酰基)哌嗪结构相关的化合物参与复杂的代谢途径和酶促相互作用。例如,细胞色素P450酶对类似化合物的氧化代谢表明了这些化合物在药理学应用中的潜力,突出了它们代谢为各种代谢物,如羟基苯基代谢物和苯甲酸衍生物 (Hvenegaard et al., 2012).

受体结合与拮抗作用哌嗪衍生物,包括与1-苯基-4-((4-(邻甲苯氧基)苯基)磺酰基)哌嗪结构相似的衍生物,已被探索其受体结合能力。一些衍生物显示出对腺苷A2B受体的高亲和力和选择性,表明在开发用于治疗目的的受体拮抗剂中具有潜在应用 (Borrmann et al., 2009).

抗菌和抗增殖活性含有磺酰氧基苯胺部分的新型哌嗪衍生物的合成与抗菌活性有关,表明它们可用于开发新的抗菌剂 (Patel et al., 2004)。此外,带有二硫代氨基甲酸酯部分的磺酰胺-1,2,3-三唑衍生物对癌细胞系表现出中等至良好的抗增殖活性,表明它们作为先导化合物开发抗肿瘤剂的潜力 (Fu et al., 2017).

神经学应用和影像学与1-苯基-4-((4-(邻甲苯氧基)苯基)磺酰基)哌嗪结构相关的放射性药物已被开发用于使用正电子发射断层扫描仪非侵入性测量神经胶质瘤中丙酮酸激酶M2的水平,提供对肿瘤代谢的见解,并为神经胶质瘤提供潜在的诊断工具 (Patel et al., 2019).

β3-肾上腺素受体激动剂具有结构相似性的化合物已被确定为有效且选择性的β3-肾上腺素受体激动剂,可用于治疗β3-AR介导的病理状况。这些发现表明此类化合物在代谢紊乱中的潜在治疗应用 (Perrone et al., 2009).

作用机制

Target of Action

The primary target of 1-Phenyl-4-((4-(o-tolyloxy)phenyl)sulfonyl)piperazine is the H1 receptor . The H1 receptor is a histamine receptor that belongs to the family of G protein-coupled receptors. It plays a crucial role in allergic reactions, causing symptoms such as itching, redness, and swelling .

Mode of Action

1-Phenyl-4-((4-(o-tolyloxy)phenyl)sulfonyl)piperazine acts as an antagonist at the H1 receptor . This means it binds to the receptor and blocks its activation by histamine, a compound released during allergic reactions. By preventing the activation of the H1 receptor, the compound inhibits the allergic response .

Biochemical Pathways

The compound’s action on the H1 receptor affects the histamine signaling pathway . By blocking the H1 receptor, it prevents the downstream effects of histamine, which include vasodilation, increased vascular permeability, and sensory nerve stimulation that leads to itching and pain .

Pharmacokinetics

Similar compounds are known to be well-absorbed orally and widely distributed in the body . The compound’s bioavailability, metabolism, and excretion would need to be studied in more detail to fully understand its pharmacokinetic profile.

Result of Action

The result of 1-Phenyl-4-((4-(o-tolyloxy)phenyl)sulfonyl)piperazine’s action is a reduction in the symptoms of allergic reactions . By blocking the H1 receptor, it prevents the effects of histamine, leading to a decrease in itching, redness, and swelling associated with allergies .

属性

IUPAC Name |

1-[4-(2-methylphenoxy)phenyl]sulfonyl-4-phenylpiperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O3S/c1-19-7-5-6-10-23(19)28-21-11-13-22(14-12-21)29(26,27)25-17-15-24(16-18-25)20-8-3-2-4-9-20/h2-14H,15-18H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COSDUQWDXWOSQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2830021.png)

![N-butan-2-yl-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)

![2,2-dimethyl-N-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propanamide](/img/structure/B2830030.png)

![{4-[2-(Benzyloxy)ethoxy]-3-methoxyphenyl}boronic acid](/img/structure/B2830031.png)

![2-(2-chloroacetamido)-N-[(4-methylphenyl)methyl]benzamide](/img/structure/B2830032.png)

![2-(4-Fluorophenyl)sulfanyl-1-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2830037.png)

![N-([1,1'-biphenyl]-2-yl)-2-(cyclobutanecarboxamido)oxazole-4-carboxamide](/img/structure/B2830039.png)